molecular formula C9H6BrNO2 B2711445 5-Bromo-indolizine-2-carboxylic acid CAS No. 1246552-85-1

5-Bromo-indolizine-2-carboxylic acid

Cat. No.: B2711445
CAS No.: 1246552-85-1
M. Wt: 240.056
InChI Key: LBKBAODKECLISV-UHFFFAOYSA-N
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Description

5-Bromo-indolizine-2-carboxylic acid (CAS#: 1620569-94-9; Molecular Formula: C9H6BrNO2) is a brominated indolizine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research . This compound features a unique indolizine scaffold—a fused bicyclic structure containing both pyrrole and pyridine-like characteristics—with a bromine substituent at the 5-position and a carboxylic acid functional group at the 2-position, providing two distinct sites for further chemical modification . The strategic placement of the bromine atom enables various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig animations, allowing researchers to introduce diverse structural motifs to the core indolizine framework. Simultaneously, the carboxylic acid functionality can be utilized for amidation reactions, esterification (producing derivatives such as this compound methyl ester ), or serve as a recognition element for target binding. This molecular architecture makes it particularly valuable for constructing compound libraries in high-throughput screening and structure-activity relationship studies. While specific mechanistic and pharmacological data for this exact compound may be limited in public scientific literature, indolizine derivatives broadly demonstrate significant potential across multiple therapeutic areas. Related structural analogs have shown promise as kinase inhibitors, antimicrobial agents, anti-inflammatory compounds, and anticancer candidates. Researchers utilize this brominated indolizine carboxylic acid primarily as a key building block for developing novel heterocyclic compounds with potential bioactivity. Research Applications: • Medicinal chemistry lead optimization • Pharmaceutical intermediate synthesis • Heterocyclic compound library development • Structure-activity relationship studies • Biochemical probe development Handling Notes: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment and proper ventilation. Store in a cool, dry place protected from light.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-3-1-2-7-4-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKBAODKECLISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246552-85-1
Record name 5-bromoindolizine-2-carboxylic acid
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Advanced Synthetic Methodologies for 5 Bromo Indolizine 2 Carboxylic Acid and Its Precursors

Strategic Retrosynthetic Analysis of the 5-Bromo-indolizine-2-carboxylic Acid Skeleton

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected in a few strategic ways. The primary disconnection involves separating the bromination step from the formation of the indolizine-2-carboxylic acid core. This leads to two key precursors: indolizine-2-carboxylic acid and a brominating agent.

Further disconnection of the indolizine-2-carboxylic acid backbone can be envisioned through two main pathways. The first involves a [3+2] cycloaddition reaction, breaking the five-membered ring to yield a pyridinium (B92312) ylide and a suitable three-carbon component, typically an alkyne or alkene derivative. The second major disconnection strategy relies on an intramolecular cyclization, where a suitably functionalized pyridine (B92270) derivative undergoes ring closure to form the bicyclic indolizine (B1195054) system. These fundamental disconnections form the basis for the synthetic routes discussed in the following sections.

Established Synthetic Routes to Indolizine-2-carboxylic Acids

The construction of the indolizine-2-carboxylic acid scaffold is a critical step in the synthesis of the target molecule. Several reliable methods have been established for this purpose.

One of the most versatile and widely employed methods for constructing the indolizine core is the [3+2] cycloaddition of pyridinium ylides with various dipolarophiles. nih.govresearchgate.netbohrium.com This approach offers a straightforward route to a diverse range of indolizine derivatives. researchgate.net

The general mechanism involves the in situ generation of a pyridinium ylide from a corresponding pyridinium salt. researchgate.netbohrium.com This ylide, a 1,3-dipole, then reacts with a dipolarophile, such as an alkyne or alkene bearing electron-withdrawing groups, to form a dihydroindolizine intermediate. Subsequent aromatization, often through oxidation, yields the stable indolizine ring system. nih.gov For the synthesis of indolizine-2-carboxylic acids, the dipolarophile would typically be a propiolate derivative. The reaction conditions, including the choice of base and solvent, can significantly influence the reaction's efficiency. nih.gov For instance, potassium carbonate has been shown to be an effective base in solvents like DMF. nih.gov

Table 1: Examples of Pyridinium Ylide-Mediated Cycloaddition Reactions

Pyridinium Salt Precursor Dipolarophile Base/Solvent Product Reference
N-phenacylpyridinium bromide Diethyl acetylenedicarboxylate Et3N/CH2Cl2 Diethyl indolizine-1,2-dicarboxylate researchgate.net
1-(ethoxycarbonylmethyl)-2-methylpyridinium bromide Methyl propiolate K2CO3/DMF Methyl 5-methylindolizine-2-carboxylate nih.gov
Pyridinium salt with 4-acetyl substituent Propiolic ester K2CO3/DMF Indolizine with acetyl and ester groups nih.gov

Intramolecular cyclization strategies provide another powerful avenue for the synthesis of indolizine-2-carboxylic acids. These methods typically involve the construction of a pyridine derivative bearing a side chain that can participate in a ring-closing reaction.

A common approach involves the cyclization of 2-alkynylpyridines. nih.gov Transition metal catalysts, such as gold or palladium, can facilitate the cycloisomerization of these substrates to form the indolizine ring. rsc.org Another strategy involves the reaction of 2-alkylpyridine derivatives with α,β-unsaturated carbonyl compounds or similar electrophiles. nih.gov This can lead to a cascade of reactions, including Michael addition and subsequent intramolecular condensation, to build the indolizine skeleton. acs.org For example, the reaction of 2-pyridylacetates with bromonitroolefins can proceed via a domino Michael/SN2/aromatization sequence to afford functionalized indolizines in a metal-free manner. acs.org

Table 2: Examples of Intramolecular Cyclization Approaches

Starting Material Reagent/Catalyst Reaction Type Product Reference
2-Propargylpyridine AuCl3 Cycloisomerization Indolizine rsc.org
Ethyl 2-(pyridin-2-yl)acetate (E)-1-bromo-2-nitroethene Na2CO3 Ethyl 1-nitroindolizine-2-carboxylate nih.gov
2-(Pyridin-2-yl)acetic acid propargyl esters Ag2CO3, KOAc Domino double cyclization Fused tricyclic indolizines semanticscholar.org

Regioselective Functionalization Strategies at the C5 Position for Bromination

Once the indolizine-2-carboxylic acid core is established, the next critical step is the regioselective introduction of a bromine atom at the C5 position. The electronic nature of the indolizine ring, being electron-rich, makes it susceptible to electrophilic attack. However, controlling the position of substitution is crucial.

Direct electrophilic bromination of the indolizine ring can be achieved using various brominating agents. However, the regioselectivity of this reaction is highly dependent on the substituents already present on the ring. The C1 and C3 positions are generally the most nucleophilic and therefore the most likely sites of electrophilic attack. To achieve bromination at the C5 position, the more reactive positions must be blocked or the reaction conditions carefully controlled. While direct bromination to achieve C5 selectivity on an unsubstituted indolizine is challenging, it may be feasible with specific substitution patterns that deactivate the pyrrole (B145914) ring and activate the pyridine ring towards electrophilic substitution.

A more reliable and regioselective method for introducing a bromine atom at the C5 position is through directed metalation. worktribe.com This strategy utilizes a directing group on the indolizine scaffold to guide a strong base, typically an organolithium reagent, to deprotonate a specific position. baranlab.org For indolizine derivatives, it has been demonstrated that lithiation can be directed to the C5 position. nih.gov

In this approach, the indolizine-2-carboxylic acid (or its ester derivative) is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). worktribe.com The resulting 5-lithioindolizine intermediate can then be quenched with an electrophilic bromine source, such as molecular bromine (Br2) or 1,2-dibromoethane, to afford the desired 5-bromoindolizine-2-carboxylic acid derivative. worktribe.comnih.gov This method offers excellent control over the regiochemistry of bromination. For example, the direct lithiation of 2-substituted indolizines has been shown to occur selectively at the 5-position, allowing for the introduction of various electrophiles, which would include bromine. nih.gov

C-H Functionalization Approaches to C5-Bromoindolizines

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby increasing atom economy. For the indolizine scaffold, C-H functionalization typically occurs at the electron-rich C1 and C3 positions of the five-membered ring. However, achieving functionalization at the C5 position on the six-membered ring requires overcoming this inherent reactivity, often through directed metalation strategies.

One of the most effective methods for regioselective functionalization at the C5 position is direct metalation using strong bases. Research has shown that while many C-H activation techniques target the pyrrole moiety, direct lithiation can provide access to C5-functionalized derivatives. researchgate.net The use of mixed lithium-magnesium amide bases, such as TMPMgCl∙LiCl (TMP = 2,2,6,6-tetramethylpiperidinyl), allows for smooth metalation at the C5 position. researchgate.net This process involves the deprotonation of the C5-H bond to form a C5-organometallic intermediate. This intermediate can then be trapped by an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), to yield the desired C5-bromoindolizine. This directed metalation approach offers a precise and efficient route to introduce a bromine atom at a specific, less reactive position of the indolizine core. researchgate.net

While palladium-catalyzed C-H activation is a common strategy for functionalizing heterocycles, it has been more frequently applied to achieve arylation at the C3 position of indolizines. nih.gov Functionalization of the six-membered ring, including the C5 position, remains a significant challenge due to the higher reactivity of the five-membered ring. researchgate.net Therefore, directed ortho-metalation (DoM) and related strategies remain the most reliable for achieving C5-substitution.

Functional Group Interconversions for the C2-Carboxylic Acid Moiety

The introduction of the carboxylic acid group at the C2 position is a critical step in the synthesis of the target molecule. This is most commonly achieved through the hydrolysis of a precursor ester, a robust and high-yielding transformation.

The conversion of an indolizine-2-carboxylate ester to its corresponding carboxylic acid is a standard and highly efficient functional group interconversion. This reaction is typically accomplished through saponification, which involves base-catalyzed hydrolysis. nih.gov In a representative procedure, an ester precursor, such as methyl indolizine-2-carboxylate or ethyl 5-bromoindole-2-carboxylate, is treated with a strong base like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or dimethoxyethane. nih.govresearchgate.netresearchgate.net

The process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt and the corresponding alcohol. Acidic workup then protonates the carboxylate to yield the final carboxylic acid. This method is widely used due to its reliability, high yields (often exceeding 90%), and the relative ease of purification of the final product. nih.govresearchgate.netrsc.org The synthesis of various indolizine-2-carboxylic acids has been successfully demonstrated using this saponification approach as a key step. nih.govrsc.org

Table 1: Examples of Ester Hydrolysis in Indolizine and Related Heterocycles
Starting EsterReagentsProductYieldReference
Methyl indolizine-2-carboxylateBase (e.g., NaOH)Indolizine-2-carboxylic acidHigh nih.govrsc.org
Ethyl 5-bromoindole-2-carboxylateNaOH in Methanol/Water, then HCl5-Bromoindole-2-carboxylic acid91% researchgate.net
Methyl N-Boc-indoline-2-carboxylateLiOH in DME/WaterN-Boc-indoline-2-carboxylic acidQuantitative researchgate.net

Directly introducing a carboxylic acid group at the C2 position of a pre-formed 5-bromoindolizine via C-H activation is a more challenging and less common approach. The C-H acidity of the indolizine ring does not favor deprotonation at the C2 position over other sites, particularly C1 and C3. General methods for the direct carboxylation of heteroarenes often involve deprotonation with a very strong base to form an organometallic intermediate, which is then quenched with carbon dioxide (CO₂). frontiersin.orgnih.gov

For many heterocycles, direct carboxylation can be achieved using reagents like lithium bases followed by exposure to CO₂. rsc.org However, achieving regioselectivity at the C2 position of indolizine is difficult without a directing group. The more established and synthetically reliable route to obtain the C2-carboxylic acid moiety remains the construction of the indolizine ring with a C2-ester substituent already in place, followed by hydrolysis as described in the previous section.

Modern and Sustainable Synthetic Approaches for this compound

Recent advances in organic synthesis have focused on developing catalytic and environmentally benign methods for constructing complex molecules like this compound. These include transition-metal-catalyzed reactions that create the heterocyclic core with high efficiency and metal-free strategies that offer a more sustainable alternative.

Transition metals are powerful catalysts for forming the indolizine skeleton through various cyclization, annulation, and cross-coupling reactions.

Copper (Cu)-Catalyzed Syntheses: Copper catalysis offers a versatile and economical platform for indolizine synthesis. Methods include the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids and the cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes. nih.gov A particularly relevant strategy involves a one-pot, three-component cascade reaction that can lead to brominated indolizines. For instance, a copper-catalyzed reaction between a pyridine (potentially 5-bromopyridine), an α-acylmethylbromide, and an alkene or alkyne can construct the functionalized indolizine core.

Palladium (Pd)-Catalyzed Syntheses: Palladium catalysts are widely used for constructing indolizines through cross-coupling and cycloisomerization cascades. A common approach involves the reaction of a substituted pyridine with a propargylic partner. For example, a Pd-catalyzed reaction of a propargylic pyridine with an aroyl chloride can provide indolizine derivatives. To synthesize the target molecule, one could envision a strategy starting with a 5-bromopyridine derivative that undergoes a palladium-catalyzed coupling and subsequent cyclization to form the 5-bromoindolizine ring system.

Rhodium (Rh)-Catalyzed Syntheses: Rhodium(III)-catalyzed reactions, often involving C-H activation, provide an efficient pathway to substituted indolizines. These methods can involve the oxidative annulation of pyridinium salts with alkynes. A 5-bromopyridinium salt could serve as the precursor, which upon reaction with an alkyne bearing a carboxylate or ester group, would generate the desired this compound derivative. Rhodium catalysis is also effective for sequential asymmetric allylation and Tschitschibabin reactions to produce chiral indolizines.

Table 2: Overview of Transition Metal-Catalyzed Indolizine Syntheses
Metal CatalystReaction TypeKey PrecursorsReference
Copper (Cu)Annulation / Cascade2-Alkylazaarenes, α,β-Unsaturated acids nih.gov
Palladium (Pd)Cross-Coupling / CycloisomerizationPropargylic pyridines, Organoboronic acids
Rhodium (Rh)Oxidative Annulation / C-H ActivationPyridinium salts, Alkynes

In line with the principles of green chemistry, significant effort has been directed towards developing metal-free and organocatalytic routes to indolizines. These methods avoid the cost and toxicity associated with heavy metals.

A highly effective metal-free approach is the domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. This strategy is notable for its operational simplicity and wide substrate scope. Crucially, the reaction tolerates substrates bearing an electron-deficient bromine group at the C5-position of the pyridine ring, affording the corresponding 5-bromoindolizine product in good yield (84%). This demonstrates a direct and sustainable pathway to the core structure of the target molecule.

Other metal-free strategies include:

[3+2]-Annulation: A transition-metal-free synthesis from α-bromo-substituted enals and 2-substituted azaarenes proceeds through a tandem reaction involving Michael addition, intramolecular N-alkylation, and aromatization.

TEMPO-Mediated Oxidation: A one-pot synthesis from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes can be achieved using TEMPO as a metal-free oxidant.

Organocatalysis: Brønsted acids can catalyze the C3-functionalization of indolizines, showcasing the potential of organocatalysis in modifying the indolizine scaffold once formed. rsc.org Furthermore, acid-catalyzed two-component reactions have been developed for the efficient, one-step formation of the indolizine ring under mild, metal-free conditions.

These modern approaches provide a diverse toolbox for the synthesis of this compound and its precursors, with options that can be tailored for efficiency, regioselectivity, and sustainability.

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Microwave-Assisted)

The synthesis of indolizine derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. ijnrd.org Key advancements in this area include the adoption of solvent-free reaction conditions and microwave-assisted synthesis, which offer significant advantages over traditional methods. ijnrd.orgtandfonline.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant step forward in green synthetic chemistry. By eliminating the solvent, these methods reduce chemical waste, lower costs associated with solvent purchase and disposal, and can lead to improved reaction rates and yields. mdpi.com Several strategies for the solvent-free synthesis of the indolizine core have been developed. For instance, a one-pot, three-component reaction involving pyridines, methyl ketones, and alkenoic acids can be performed under solvent-free conditions using a copper catalyst. organic-chemistry.org This approach proceeds through a sequence of copper-catalyzed bromination, 1,3-dipolar cycloaddition, and subsequent oxidative decarboxylation and aromatization. organic-chemistry.org

Another green approach involves the samarium-catalyzed C(sp³)-H bond activation between 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org Gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes also provide rapid, atom-economical access to substituted indolizines under solvent-free conditions or in water. rsc.org These methods align with green chemistry principles by enhancing reaction rates and simplifying product isolation while avoiding the environmental impact of organic solvents. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and selectivity with significantly reduced reaction times compared to conventional heating. tandfonline.comresearchgate.net The mechanism involves the efficient transfer of energy directly to the reacting molecules through dielectric heating, resulting in rapid and uniform temperature increases. ijnrd.orgresearchgate.netnih.gov

This technology is particularly applicable to the synthesis of heterocyclic scaffolds like indolizine. tandfonline.com For example, the reaction of pyridine, bromoacetophenone, and alkyne under microwave irradiation provides a rapid route to indolizine derivatives. mdpi.com Microwave heating can reduce reaction times from hours to mere minutes, a significant improvement that minimizes energy consumption and the potential for side-product formation. tandfonline.com The use of basic alumina (B75360) as a catalyst in the microwave-mediated three-component reaction of acyl bromide, pyridine, and acetylene (B1199291) further exemplifies a green, efficient, one-pot synthesis of indolizines. researchgate.net

The following table summarizes the advantages of these green chemistry approaches in the context of indolizine synthesis.

MethodKey AdvantagesTypical Reaction TimeEnvironmental Impact
Solvent-Free Reduces or eliminates solvent waste; often simplifies purification; can increase reaction rates. mdpi.comresearchgate.netVaries (minutes to hours)Low
Microwave-Assisted Drastically reduces reaction times; improves yields and product purity; enhances energy efficiency. ijnrd.orgtandfonline.comMinutesLow
Conventional Heating Well-established and widely applicable.Hours to daysHigh (due to solvent use and energy consumption)

Stereoselective and Regioselective Control in this compound Synthesis

Achieving precise control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is paramount in the synthesis of complex molecules like this compound. The specific placement of the bromine atom at the C5 position and the carboxylic acid group at the C2 position requires highly controlled synthetic strategies.

Regioselective Control: The regioselectivity in the formation of the indolizine ring is often dictated by the nature of the reactants, catalysts, and reaction conditions. The classic 1,3-dipolar cycloaddition reaction between pyridinium ylides and dipolarophiles is a widely used method where the substituents on both components influence the regiochemical outcome. rsc.org

Transition metal catalysis offers a powerful tool for directing regioselectivity. For example, in the palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates, the choice of the phosphine (B1218219) ligand is crucial in determining which regioisomer of the polysubstituted indolizine is formed. organic-chemistry.org Similarly, samarium(III) triflate-catalyzed reactions of 2-alkylpyridines with propargylic alcohols can yield different regioisomers depending on the specific substituents on the alcohol. rsc.org For the synthesis of the target compound, a strategy would be required that selectively facilitates bond formation to yield the C2-carboxylated and C5-brominated structure. This could involve using a pre-functionalized pyridine precursor, such as a 4-bromopyridine (B75155) derivative, to ensure the bromine atom is correctly positioned in the final indolizine product. Subsequent reactions would then need to selectively introduce the carboxylic acid group at the C2 position.

The table below illustrates examples of how reaction components can influence the regiochemical outcome in indolizine synthesis.

Catalyst/Ligand SystemReactantsPredominant Regioisomer(s)Reference
Palladium Catalyst + Phosphine Ligand2-(pyridine-2-yl) acetonitrile, Propargyl CarbonatePolysubstituted Indolizines (ligand-dependent) organic-chemistry.org
Samarium(III) Triflate2-alkylpyridines, Propargylic Alcohols2-alkylindolizines (substituent-dependent) rsc.org
Metal-Free2-(pyridin-2-yl)acetates, Ynals, Alcohols/ThiolsFunctionalized Indolizines acs.org

Stereoselective Control: While this compound itself is an achiral molecule, stereoselective control becomes critical when synthesizing derivatives that possess chiral centers or when using chiral precursors. Methodologies that establish stereocenters with high fidelity are essential for producing enantiomerically pure compounds.

For the broader class of indolizines, asymmetric synthesis has been achieved through various means. Copper-catalyzed reactions have been reported to proceed with high stereoselectivity. mdpi.com Furthermore, highly regio- and enantioselective synthesis of 3-allylindolizines has been accomplished using a Rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction, employing a chiral bisoxazolinephosphine ligand. organic-chemistry.org Such strategies, involving chiral catalysts or auxiliaries, could be adapted to precursors of this compound to control the stereochemistry of substituents if required for more complex analogues.

Chemical Reactivity and Transformation of 5 Bromo Indolizine 2 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Core in the Presence of C5-Bromo and C2-Carboxylic Acid Groups

The indolizine nucleus is an aromatic, π-electron-rich heterocyclic system. However, the presence of a carboxylic acid group at the C2 position significantly modulates its reactivity. This electron-withdrawing group deactivates the ring system towards electrophilic attack while simultaneously activating it for certain nucleophilic and radical reactions. The C5-bromo group further influences the electronic distribution and provides a handle for subsequent functionalization.

Electrophilic aromatic substitution (EAS) reactions on the indolizine core typically occur at the C1 and C3 positions of the five-membered pyrrole (B145914) ring, which are the most nucleophilic sites. The general mechanism proceeds through a two-step pathway: the initial attack by the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

The indolizine nucleus itself is generally resistant to nucleophilic attack due to its electron-rich character. However, the presence of strong electron-withdrawing groups can render the ring susceptible to such reactions. In the case of 5-Bromo-indolizine-2-carboxylic acid, the C2-carboxylic acid group makes the six-membered pyridine (B92270) ring more electron-deficient. Consequently, nucleophilic attack on the indolizine nucleus, though not common, is most likely to occur at the C5 or C8 positions. chim.it Aromatic nucleophilic substitution (SNAr) could potentially replace the C5-bromo group, especially with potent nucleophiles, although this pathway often competes with metal-catalyzed coupling reactions.

Recent advancements in synthetic chemistry have highlighted the utility of radical-mediated reactions for the functionalization of heterocycles, including indolizines. researchgate.netrsc.org These methods offer alternative pathways for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. For this compound, radical pathways could be initiated at various positions. For example, radical-induced cyclization or cross-coupling reactions can be employed to introduce new substituents onto the indolizine core. rsc.orgresearchgate.net The C5-bromo group can also participate in radical reactions, potentially undergoing homolytic cleavage to form an indolizinyl radical, which can then be trapped by various radical acceptors. Furthermore, an iodide substituent, and by extension a bromide, on an indolizine ring is known to be amenable to chemical manipulation through radical-based reactions. chim.it

Transformations Involving the C5-Bromo Substituent

The bromine atom at the C5-position is a key functional group that serves as a versatile anchor point for a wide array of synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions and metalation.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and are widely applied to functionalize aryl halides. nih.govscispace.com The C5-bromo group of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling : This reaction couples the bromoindolizine with an organoboron reagent (boronic acid or ester) to form a biaryl or related structure. organic-chemistry.org It is highly versatile and tolerant of many functional groups, making it suitable for complex molecule synthesis. nih.govacs.orgnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.gov

Heck Reaction : The Heck reaction involves the coupling of the bromoindolizine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.orgnih.gov This reaction is highly stereoselective and is a valuable method for introducing vinyl groups at the C5-position. organic-chemistry.org

Sonogashira Coupling : This reaction couples the bromoindolizine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It is a highly efficient method for synthesizing arylalkynes. However, studies on a similar substrate, 5-bromo-2-tert-butylindolizine, have shown that it failed to undergo the Sonogashira reaction under conditions where the corresponding 5-iodoindolizine reacted smoothly, suggesting that the C-Br bond in this position may be less reactive under typical Sonogashira conditions. researchgate.net

Negishi Coupling : The Negishi coupling involves the reaction of the bromoindolizine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and high functional group tolerance. It can be used to couple sp³, sp², and sp carbon atoms to the C5-position of the indolizine ring. chim.itwikipedia.org

ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄, Base (e.g., K₂CO₃)5-Aryl/Vinyl-indolizine
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)5-Alkenyl-indolizine
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)5-Alkynyl-indolizine
NegishiOrganozinc ReagentPd(PPh₃)₄ or Ni catalyst5-Alkyl/Aryl/Vinyl-indolizine

Direct functionalization at the C5 position can also be achieved through metalation, typically involving lithium-halogen exchange or direct deprotonation (lithiation). The direct lithiation of 2-substituted indolizines has been shown to occur regioselectively at the C5-position. nih.gov This process involves treating the indolizine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. nih.govresearchgate.net The resulting 5-lithioindolizine intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new functional groups at the C5 position. researchgate.net

This two-step sequence provides a complementary strategy to cross-coupling reactions for C5-functionalization.

Step 1: Metalation ReagentStep 2: Electrophile (E+)Functional Group Introduced at C5
n-BuLiDMF (Dimethylformamide)-CHO (Formyl)
n-BuLiI₂ (Iodine)-I (Iodo)
n-BuLiPhCN (Benzonitrile)-COPh (Benzoyl)
n-BuLiCO₂ (Carbon dioxide)-COOH (Carboxyl)
n-BuLiMe₃SiCl (Trimethylsilyl chloride)-SiMe₃ (Trimethylsilyl)

Halogen-Metal Exchange Reactions and Derivative Synthesis

The bromine atom at the C5-position of the indolizine ring is a key functional group that can be readily transformed through halogen-metal exchange reactions. This process typically involves the treatment of the bromo-substituted compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to replace the bromine atom with a lithium atom. The resulting 5-lithioindolizine intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups at the C5-position.

This methodology is a powerful tool for the synthesis of a diverse array of 5-substituted indolizine derivatives. For instance, quenching the lithiated intermediate with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide would introduce a carboxylic acid group, while reaction with an alkyl halide would lead to the formation of a new carbon-carbon bond.

ElectrophileResulting C5-SubstituentDerivative Class
DMF (Dimethylformamide)-CHOAldehyde
CO₂-COOHCarboxylic Acid
R-X (Alkyl Halide)-RAlkylated Indolizine
R'COR'' (Ketone)-C(OH)R'R''Tertiary Alcohol

Table 1: Illustrative Examples of Derivative Synthesis via Halogen-Metal Exchange

This table illustrates the potential for creating a variety of 5-substituted indolizine-2-carboxylic acid derivatives through the reaction of the 5-lithio intermediate with different electrophiles. The versatility of this approach allows for the strategic introduction of various functionalities to tailor the properties of the indolizine core.

Transformations of the C2-Carboxylic Acid Functional Group

The carboxylic acid moiety at the C2-position of this compound is another focal point for chemical manipulation, offering pathways to a range of derivatives through esterification, amidation, decarboxylation, and reduction.

Standard esterification conditions, such as reaction with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can convert this compound into its corresponding esters. For example, reaction with methanol (B129727) would yield methyl 5-bromo-indolizine-2-carboxylate. The existence and synthesis of this methyl ester derivative have been noted in chemical literature, underscoring the feasibility of this transformation.

Amidation reactions, forming a C-N bond, are also readily achievable. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate the direct reaction between the carboxylic acid and an amine. These methods provide access to a wide variety of indolizine-2-carboxamides.

ReagentProduct TypeGeneral Structure
R-OH, H⁺Ester5-Br-Indolizine-2-COOR
1. SOCl₂2. R'R''NHAmide5-Br-Indolizine-2-CONR'R''
R'R''NH, DCCAmide5-Br-Indolizine-2-CONR'R''

Table 2: Representative Esterification and Amidation Reactions

This table outlines the common methods for converting the C2-carboxylic acid of this compound into esters and amides, key derivatives for various applications.

Decarboxylation, the removal of the carboxylic acid group, can be a synthetically useful transformation. While the thermal decarboxylation of heterocyclic carboxylic acids can sometimes be challenging, metal-catalyzed decarboxylation reactions have proven effective for related systems. For instance, copper-catalyzed decarboxylation has been used for indole-2-carboxylic acids. It is plausible that similar conditions, potentially involving heating in the presence of a copper catalyst, could effect the decarboxylation of this compound to yield 5-bromoindolizine. This transformation provides a route to indolizines that are unsubstituted at the C2-position, which can be valuable for studying the fundamental properties of the 5-bromoindolizine core or as a starting material for other functionalizations.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids directly to primary alcohols. This would transform this compound into (5-bromoindolizin-2-yl)methanol.

The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation and typically requires a two-step process. The carboxylic acid would first be converted to a more reactive derivative, such as an acid chloride or an ester. This intermediate can then be treated with a milder reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H), which can selectively reduce the derivative to the aldehyde, 5-bromoindolizine-2-carbaldehyde, while minimizing over-reduction to the alcohol.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo Indolizine 2 Carboxylic Acid

Diversification via Carboxylic Acid Functionalization at C2

The carboxylic acid moiety at the C2 position is a key handle for introducing a variety of functional groups, enabling the synthesis of esters, amides, and other acid derivatives. These transformations are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and intermolecular interactions.

The conversion of the C2-carboxylic acid into amides and related derivatives is a common and well-established strategy for expanding the chemical space of indolizine-based compounds. This transformation is typically achieved through the activation of the carboxylic acid followed by reaction with a suitable amine or hydrazine.

Research has shown that indolizine-2-carboxylic acids can be efficiently converted to a series of indolizine-2-carboxamide (B3188606) derivatives using coupling agents. researchgate.netresearchgate.net Propylphosphonic acid anhydride (T3P) has been successfully employed for this purpose, demonstrating its utility in mediating the formation of amide bonds with various amino and hydrazino compounds. researchgate.netsemanticscholar.org

Another widely used method involves carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) and a base. A protocol using EDC, 4-Dimethylaminopyridine (DMAP), and a catalytic amount of HOBt has been reported as effective for coupling carboxylic acids, even with electron-deficient or unreactive amines. nih.gov This approach is highly relevant for creating a diverse library of amide derivatives from 5-bromo-indolizine-2-carboxylic acid. Furthermore, studies on the closely related 5-bromoindole-2-carboxylic acid have demonstrated the synthesis of hydrazone derivatives, which involves the initial formation of an acid hydrazide followed by condensation with an aldehyde or ketone. d-nb.info

Table 1: Representative Conditions for Amide and Hydrazide Synthesis from Indolizine-2-Carboxylic Acids
Coupling Reagent/SystemAmine/Hydrazine SourceTypical ConditionsProductReference
Propylphosphonic acid anhydride (T3P)Various amines and hydrazinesReaction at -20°C to room temperature or refluxAmide/Hydrazide researchgate.netsemanticscholar.org
EDC / HOBt (cat.) / DMAP / DIPEAElectron-deficient or functionalized aminesAcetonitrile (B52724), room temperatureAmide nih.gov
Formation of Acid HydrazideHydrazine hydrate-Hydrazide d-nb.info

The conversion of the C2-carboxylic acid to more reactive intermediates like acid chlorides and anhydrides is a standard synthetic strategy that facilitates subsequent reactions. Although specific examples starting from this compound are not detailed in the surveyed literature, these transformations follow well-established organic chemistry principles.

The formation of an acid chloride is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-bromo-indolizine-2-carbonyl chloride would be a highly reactive intermediate, readily susceptible to nucleophilic attack by amines, alcohols, or other nucleophiles to form amides and esters under mild conditions. youtube.comhepatochem.com Similarly, acid anhydrides can be formed, often through reaction with another carboxylic acid molecule or a chloroformate. These activated species serve as powerful precursors for further diversification at the C2 position.

Diversification via C5-Bromo Substituent Functionalization

The bromine atom at the C5 position of the indolizine (B1195054) ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The C5-bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide array of aryl and heteroaryl groups. Research has demonstrated the first successful Suzuki coupling of 5-bromoindolizines with various arylboronic acids. msu.ru These reactions, catalyzed by palladium complexes, provide a robust method for synthesizing 5-arylindolizines, which are otherwise difficult to access. msu.ru

The conditions for these couplings typically involve a palladium catalyst, such as Palladium(II) chloride (PdCl₂), a base like potassium carbonate (K₂CO₃), and a solvent system such as 1,4-dioxane and water. msu.ru This methodology has been used to create a series of 5-arylindolizines in moderate to excellent yields. msu.ru The ability to introduce diverse aromatic rings at this position is critical for tuning the electronic and photophysical properties of the indolizine core. Other cross-coupling reactions like the Sonogashira reaction, which couples terminal alkynes with aryl halides, are also highly plausible for introducing alkynyl groups at the C5 position. researchgate.netorganic-chemistry.org

Table 2: Example of Suzuki Cross-Coupling Reaction on a 5-Bromoindolizine Scaffold
ReactantsCatalystBaseSolventProductReference
5-Bromoindolizine derivative, Arylboronic acidPdCl₂K₂CO₃1,4-Dioxane / H₂O5-Arylindolizine derivative msu.ru

Direct nucleophilic substitution of the bromine at C5 by O-, S-, or N-nucleophiles is generally challenging. Studies have shown that simple 5-halogenoindolizines are passive toward common nucleophiles. msu.ru This lack of reactivity is attributed to the π-excessive nature of the indolizine ring system. Nucleophilic attack at C5 has only been confirmed in cases where an additional strong electron-withdrawing group is present at the C6 or C8 position, which is not the case for the parent this compound. msu.ru

Therefore, the synthesis of C5-ethers, thioethers, and amines would likely require modern cross-coupling strategies rather than classical SNAr reactions. Palladium-catalyzed methods such as the Buchwald-Hartwig amination for C-N bond formation or the Ullmann condensation for C-O and C-S bond formation would be the most promising approaches to achieve these transformations, although specific applications of these reactions on the this compound skeleton are not prominently reported.

Peripheral Modifications for Chemical Probe Design (Non-Biological Applications)

The derivatization strategies at both the C2 and C5 positions are instrumental in the design of chemical probes for non-biological applications. Indolizine derivatives are known to form fluorescent, π-conjugated molecules that have garnered significant attention for their use in materials science. chim.it

By introducing extended aromatic systems at the C5 position via Suzuki coupling, it is possible to create novel dyes and electroluminescent materials for optoelectronic devices. chim.it The electronic properties of these molecules can be further fine-tuned by converting the C2-carboxylic acid into various amides or esters, which can modulate the electron-donating or -withdrawing character of the substituent and influence the molecule's photophysical behavior. These modifications are key to developing specialized indolizine-based molecules for applications such as:

Fluorescent Sensors: Probes for detecting pH changes or the presence of volatile organic compounds. chim.it

Organic Electronics: Components for dye-sensitized solar cells. chim.it

Photoresponsive Materials: Molecules that change their properties upon exposure to light. chim.it

The combination of C5-arylation and C2-functionalization thus provides a powerful toolkit for designing advanced materials with specific, non-biological functions based on the this compound core.

Appendage of Fluorescent Tags for Chemical Sensing

The inherent fluorescence of the indolizine core can be modulated and enhanced through the strategic attachment of fluorescent tags, making its derivatives promising candidates for the development of chemical sensors. The carboxylic acid and bromo functionalities on this compound serve as versatile anchor points for introducing fluorophores or moieties that can interact with specific analytes, leading to a detectable change in the fluorescence signal.

The modification of the indolizine core, particularly with electron-donating and electron-withdrawing groups, can significantly influence its photophysical properties. For instance, introducing an N,N-dimethylamino group at the C-3 position and an ester at the C-7 position of an indolizine scaffold has been shown to induce a red-shift in the emission spectrum due to intramolecular charge transfer (ICT). mdpi.com This principle can be applied to design sensors where analyte binding perturbs the ICT process, resulting in a measurable fluorescence response.

Strategies for Attaching Fluorescent Tags:

Amide Coupling: The carboxylic acid group at the 2-position is readily amenable to standard amide bond formation reactions. Coupling with fluorescent amines, such as those based on coumarin, rhodamine, or fluorescein, can be achieved using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base. This is a robust and widely used method for linking fluorescent reporters to molecules containing carboxylic acids.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with a fluorescently-tagged boronic acid or boronate ester can be used to introduce a fluorescent aryl group at the 5-position.

Sonogashira Coupling: Coupling with a terminal alkyne-containing fluorophore allows for the introduction of a rigid, conjugated linker to the fluorescent tag, which can be beneficial for minimizing quenching and enhancing fluorescence. rsc.org

Heck Coupling: This reaction enables the attachment of vinyl-containing fluorophores.

The choice of fluorescent tag and the linkage chemistry can be tailored to the specific sensing application. For example, a "turn-on" fluorescent probe for sulfite has been developed based on an indolizine scaffold, demonstrating the potential of these derivatives in selective analyte detection. rsc.org Furthermore, indolizine-based fluorescent probes have been designed for pH sensing, where protonation or deprotonation of functional groups on the indolizine core alters the ICT process and, consequently, the fluorescence emission. mdpi.com

The photophysical properties of several fluorescent indolizine derivatives are summarized in the table below, illustrating the tunability of their emission wavelengths.

CompoundSubstituentsAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (Φ)Reference
Indolizine Derivative 13-(4-methoxyphenyl)-7-ester3924620.55 mdpi.com
Indolizine Derivative 23-(4-(N,N-dimethylamino)phenyl)-7-ester4265330.61 mdpi.com
Indolizine Derivative 33-(4-fluorophenyl)-7-ester3924640.61 mdpi.com
Indolizine Derivative 43-(4-formylphenyl)-7-ester4025600.17 mdpi.com
Indolizine Derivative 53-(4-cyanophenyl)-7-ester3994920.45 mdpi.com

Formation of Precursors for Polymeric Architectures

The bifunctional nature of this compound also makes it an attractive monomer for the synthesis of novel polymers with potentially interesting optical and electronic properties. The indolizine core can be incorporated into the polymer backbone or as a pendant group, depending on the polymerization strategy.

Polycondensation:

One of the most direct methods to form polymers from this compound is through polycondensation reactions. This approach can lead to the formation of polyesters, polyamides, and other condensation polymers.

Polyesters: The carboxylic acid group can be esterified with a diol monomer under standard polycondensation conditions.

Polyamides: Similarly, reaction with a diamine monomer would yield a polyamide.

In these scenarios, the bromo group at the 5-position would remain as a pendant group on the polymer chain. This pendant bromo group could then be used for post-polymerization modification, allowing for the introduction of other functional groups to tune the polymer's properties.

Alternatively, the bromo group can also participate in the polymerization itself. For example, through Suzuki polycondensation, a di-boronic acid monomer could be reacted with this compound (after protection of the carboxylic acid) to form a conjugated polymer with the indolizine unit in the main chain.

Chain-Growth Polymerization:

To utilize chain-growth polymerization methods like Atom Transfer Radical Polymerization (ATRP) or Ring-Opening Metathesis Polymerization (ROMP), the this compound monomer would first need to be functionalized with a polymerizable group.

ATRP: A vinyl group could be introduced, for example, by esterifying the carboxylic acid with a hydroxyl-containing vinyl monomer like 2-hydroxyethyl methacrylate. The resulting monomer could then be polymerized via ATRP to yield a polymer with pendant 5-Bromo-indolizine-2-carboxylate units.

ROMP: For ROMP, a strained olefin, such as a norbornene moiety, would need to be attached to the indolizine core. This could be achieved by coupling a norbornene derivative containing a reactive group (e.g., an alcohol or amine) to the carboxylic acid of the indolizine. The subsequent ROMP of this monomer would produce a polymer with indolizine side chains.

The incorporation of the indolizine moiety into polymeric structures is of interest for the development of materials with tailored electronic and photophysical properties, with potential applications in organic electronics, sensing, and bioimaging.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structural features of organic molecules in solution. For a molecule such as 5-Bromo-indolizine-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indolizine (B1195054) core. The chemical shifts of these protons are influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine and carboxylic acid substituents. In related indolizine systems, protons on the pyridine (B92270) ring (H-5, H-6, H-7, H-8) and the pyrrole (B145914) ring (H-1, H-3) exhibit characteristic chemical shifts and coupling patterns.

To definitively assign these proton signals and determine their through-bond connectivities, a Correlation SpectroscopY (COSY) experiment would be utilized. COSY reveals scalar couplings between protons, typically those on adjacent carbon atoms. For instance, correlations would be expected between H-5, H-6, H-7, and H-8 on the six-membered ring.

Further structural insights are gained from carbon NMR spectroscopy. The ¹³C NMR spectrum will provide information on the number of unique carbon environments. To correlate the proton and carbon signals, two key 2D NMR experiments are employed:

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton to the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons and for piecing together the molecular framework. For example, HMBC correlations would be expected from the proton at H-1 to the carbon of the carboxylic acid group (C-2) and to C-8a, and from the proton at H-3 to C-2 and C-5.

Nuclear Overhauser Effect SpectroscopY (NOESY) provides information about the spatial proximity of protons, which is invaluable for confirming stereochemistry and conformational preferences. In the case of this compound, NOESY could reveal through-space interactions between protons on the five- and six-membered rings, helping to confirm the planar nature of the indolizine system.

While specific NMR data for this compound is not available, the table below provides representative ¹H NMR chemical shifts for the parent indolizine molecule to illustrate the expected regions for the proton signals.

ProtonRepresentative Chemical Shift (ppm)
H-1~6.8
H-2~6.5
H-3~7.2
H-5~7.6
H-6~6.6
H-7~6.9
H-8~7.5

Note: The chemical shifts for this compound would be influenced by the substituents.

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. In the context of this compound, DNMR could be employed to investigate the rotational barrier around the C2-COOH bond. At low temperatures, the rotation around this bond might be slow enough to give rise to distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the line shapes of the NMR signals at different temperatures, the energy barrier to rotation can be calculated. Such studies on related indolizine-2-carboxamides have been conducted to explore N-CO rotational barriers.

Mass Spectrometry for Molecular Structure and Mechanistic Studies

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₉H₆BrNO₂), the calculated exact mass is approximately 238.9582 g/mol . HRMS analysis of this compound would be expected to yield a measured mass that is very close to this theoretical value, confirming its elemental composition.

Table of Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M+H]⁺ C₉H₇BrNO₂⁺ 239.9658

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides valuable information about the structure of the molecule.

For this compound, a likely fragmentation pathway would involve the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da) and CO (28 Da). The bromine atom would also be a characteristic feature in the mass spectrum, with its isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) being readily identifiable. Analysis of the fragmentation patterns of related indolizine derivatives can help in predicting the expected fragmentation of the title compound.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, the crystal structure of a related compound, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, has been determined. semanticscholar.org This study revealed that the indolizine core is essentially planar. It is expected that this compound would also possess a planar indolizine ring system.

In the solid state, molecules of this compound would likely engage in intermolecular hydrogen bonding through their carboxylic acid groups, potentially forming dimers or extended networks. The bromine atoms could also participate in halogen bonding interactions.

Table of Expected Crystallographic Parameters for a Hypothetical Crystal of this compound

Parameter Expected Value/System
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, P-1

The comprehensive application of these advanced spectroscopic and crystallographic techniques would provide a detailed and unambiguous structural characterization of this compound, which is essential for understanding its properties and reactivity.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding within a molecule. While specific experimental spectra for this compound were not found in the surveyed literature, the expected characteristic absorption bands can be predicted based on its molecular structure and data from related compounds. libretexts.org

The molecule contains several key functional groups: a carboxylic acid, a bromine substituent, and the indolizine aromatic system. The carboxylic acid group is expected to show a strong carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹ for dimeric acids, and a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.org The indolizine core will give rise to a series of characteristic bands, including C=C and C-N stretching vibrations within the aromatic rings. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically at lower wavenumbers. No specific Raman spectroscopic data for this compound or closely related analogues were identified in the literature search.

Table 3: Expected Characteristic FT-IR Vibrational Frequencies for this compound.
Functional GroupVibration TypeExpected Wavenumber (cm-1)Intensity
Carboxylic Acid (O-H)Stretch2500-3300Broad, Strong
Aromatic (C-H)Stretch~3000-3100Medium
Carboxylic Acid (C=O)Stretch~1700-1725Strong
Aromatic Ring (C=C/C=N)Stretch~1450-1650Medium-Strong
C-OStretch~1210-1320Medium
C-BrStretch~500-650Medium-Strong

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy provides valuable information on the electronic transitions and photophysical behavior of molecules. The indolizine scaffold is known to be an effective fluorophore, and its derivatives are of interest for applications in organic light-emitting devices (OLEDs) and fluorescent probes. rsc.orghilarispublisher.com The UV-Vis absorption and fluorescence properties of indolizines are highly dependent on the nature and position of substituents on the heterocyclic ring. acs.org

Studies on various substituted indolizines show that they typically absorb light in the UV-to-visible region and exhibit fluorescence. researchgate.netresearchgate.net For example, selenium-functionalized indolizines absorb around 360 nm and emit light in the blue-to-green portion of the spectrum. researchgate.net The presence of the bromine atom at the 5-position and the carboxylic acid group at the 2-position on the indolizine ring of the title compound is expected to modulate its electronic structure and, consequently, its photophysical properties. The bromine atom, through the heavy-atom effect, may influence the rates of intersystem crossing and potentially quench fluorescence, while the carboxylic acid group's electronic influence can shift the absorption and emission maxima. Many indolizine derivatives are known to be highly fluorescent, with tunable emission that can be altered by both substituents and solvent polarity. acs.orgresearchgate.net

Table 4: General Photophysical Properties of Substituted Indolizine Derivatives.
PropertyTypical Range / ObservationReference
UV-Vis Absorption (λmax)Generally in the UV-to-visible region (~360 nm for some derivatives) researchgate.net
Fluorescence EmissionOften in the blue-to-green region of the visible spectrum researchgate.net
Substituent EffectAbsorption and fluorescence properties are strongly correlated with substituent groups acs.org
ApplicationsPotential use as dyes, in OLEDs, and as fluorescent probes rsc.orghilarispublisher.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Aromaticity

Specific DFT studies detailing the ground state properties, such as optimized geometry, electronic energy, and dipole moment, for 5-Bromo-indolizine-2-carboxylic acid are not available in the reviewed literature.

Information regarding ab initio calculations to determine the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and electron density distribution for this compound has not been reported.

Theoretical Studies of Reactivity and Reaction Mechanisms

There is no available research on the characterization of transition states or the calculation of activation energy barriers for reactions involving this compound.

Computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound are not found in the current body of scientific literature.

Theoretical investigations into the influence of different solvents on the reaction pathways of this compound have not been documented.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption, fluorescence emission)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to forecast NMR, UV-Vis, and fluorescence spectra, providing a valuable comparison point for experimental data.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial application of computational chemistry for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, has proven effective for calculating NMR parameters in various molecular systems. modgraph.co.uk For this compound, such calculations would predict the chemical shifts for each proton and carbon atom, aiding in the complete assignment of experimental spectra. The accuracy of these predictions depends on the level of theory and basis set employed, as well as accounting for solvent effects. modgraph.co.uk

UV-Vis Absorption and Fluorescence Emission: The photophysical properties of indolizine (B1195054) derivatives are of significant interest due to their fluorescence. researchgate.net TD-DFT calculations are the standard approach for modeling electronic transitions, which correspond to UV-Vis absorption. These calculations can predict the maximum absorption wavelengths (λmax) and oscillator strengths of the electronic transitions.

Similarly, by optimizing the geometry of the molecule in its first excited state, TD-DFT can predict the fluorescence emission wavelengths. mdpi.com For the indolizine scaffold, studies have shown that the electronic properties and resulting spectra are highly tunable based on the substituents. mdpi.comacs.org For instance, the introduction of electron-donating and electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) character of the electronic transitions, leading to shifts in the absorption and emission spectra. mdpi.com While specific calculated values for this compound are not available, the table below illustrates typical data obtained for related indolizine fluorophores.

Table 1: Representative Photophysical Properties of Substituted Indolizine Derivatives in Dichloromethane

Compound (Substituent at C-7)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (nm)
Ester43553398
Aldehyde448580132
Acetyl449578129
Carboxylic Acid42550580

Note: This table is illustrative and based on data for a different indolizine scaffold to demonstrate the type of information generated from spectroscopic studies. Data adapted from related research. mdpi.com

Molecular Dynamics Simulations of Intermolecular Interactions (in non-biological contexts)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a detailed view of intermolecular interactions. While many studies on indolizine derivatives focus on their interactions within biological systems like enzyme active sites, MD simulations are also highly valuable in non-biological contexts, such as materials science and solution chemistry. mdpi.comnih.gov

In these contexts, MD simulations can be used to investigate:

Crystal Packing: Simulating the aggregation of molecules from a disordered state can help predict the most stable crystal polymorphs. These simulations provide insight into the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the crystal structure. mdpi.com For this compound, simulations could model the formation of hydrogen-bonded dimers via the carboxylic acid groups and explore how the bromine atom influences packing.

Solvation: MD can model how solute molecules interact with different solvents, explaining solubility trends and the effect of the solvent on molecular conformation and properties (solvatochromism). mdpi.com

Aggregation in Solution: Simulations can predict whether molecules tend to self-assemble or aggregate in solution, which is critical for applications in organic electronics or sensor development.

Although specific MD studies on this compound in non-biological settings are not prominent in the literature, the methodology remains a key tool for understanding its condensed-phase behavior.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. These models use molecular descriptors—numerical values derived from the molecular structure—to predict the properties of new, unsynthesized compounds.

For a class of compounds like substituted indolizines, QSPR models can be developed to predict spectroscopic properties. The key is to identify molecular descriptors that effectively capture the electronic effects of different substituents.

Relevant descriptors could include:

Electronic Descriptors: Hammett constants, calculated dipole moments, HOMO and LUMO energies, and the HOMO-LUMO gap.

Topological and Geometrical Descriptors: Molecular weight, surface area, and specific atomic distances or angles.

A QSPR model could, for example, create a linear or non-linear equation linking these descriptors to the UV-Vis absorption maximum (λmax) or the fluorescence emission wavelength. Research on related indolizine fluorophores has established a qualitative relationship where electron-withdrawing groups at certain positions cause a red-shift in emission by stabilizing the LUMO and enhancing ICT. mdpi.com A formal QSPR study would quantify this relationship, allowing for the precise design of new indolizines with desired colors of emission.

Table 2: Hypothetical QSPR Descriptors and Their Correlated Properties

Molecular DescriptorProperty to be CorrelatedRationale
HOMO-LUMO Energy GapUV-Vis Absorption Wavelength (λmax)A smaller energy gap generally corresponds to a longer absorption wavelength (red-shift).
Ground-to-Excited State Dipole Moment Change (Δμ)Fluorescence Stokes ShiftA larger change in dipole moment upon excitation often leads to a larger Stokes shift, especially in polar solvents.
Hammett Constant (σ) of SubstituentFluorescence Emission Wavelength (λem)Quantifies the electron-donating or -withdrawing ability of a substituent, which directly impacts the ICT process and emission color.

The π-conjugated system of the indolizine core suggests potential applications in organic material science, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). QSPR models are invaluable in this field for screening candidate molecules and predicting their performance.

For optoelectronic applications, QSPR models could correlate structural descriptors with key performance indicators:

Charge Carrier Mobility: Descriptors related to molecular planarity, π-orbital overlap, and reorganization energy upon charging can be used to predict how efficiently electrons and holes move through the material.

Electroluminescence Quantum Yield: Models could predict the efficiency of light emission by correlating it with the calculated fluorescence quantum yield, transition dipole moments, and energies of triplet states.

Optical Band Gap: The HOMO-LUMO gap, calculated via DFT, is a primary descriptor used to predict the optical band gap of a material, which is crucial for its application in OLEDs and OPVs.

While such QSPR studies have not been specifically published for this compound, the framework provides a clear path for future research to rationally design novel indolizine-based materials with optimized optoelectronic properties.

Applications in Advanced Chemical and Materials Science Research

Utilization as a Synthetic Building Block for Complex Architectures

The unique structural and electronic properties of the indolizine (B1195054) nucleus, combined with the synthetic versatility offered by the bromo and carboxylic acid functionalities, position 5-Bromo-indolizine-2-carboxylic acid as a key starting material for the synthesis of diverse and complex molecules.

Precursor for Advanced Heterocyclic Scaffolds

The indolizine scaffold is recognized as a "privileged" structure in medicinal chemistry and materials science due to its presence in numerous biologically active compounds and functional materials. This compound serves as an excellent precursor for the synthesis of more complex, fused heterocyclic systems. The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. This allows for the extension of the π-conjugated system and the creation of novel molecular frameworks.

Simultaneously, the carboxylic acid group at the 2-position can be converted into a variety of other functional groups, including esters, amides, and ketones. These transformations are crucial for building larger molecules and for introducing specific functionalities that can influence the molecule's physical and chemical properties. For instance, the carboxylic acid can be used as an anchor point to attach the indolizine core to other molecular fragments or to a solid support for combinatorial synthesis. The presence of these two orthogonal reactive sites allows for a stepwise and controlled construction of intricate molecular designs, making this compound a cornerstone in the synthesis of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science. bohrium.comderpharmachemica.com

Recent research has highlighted the development of novel synthetic approaches to construct fused indolizine scaffolds, such as those found in the rosettacin (B1262365) and aromathecin families of compounds. mdpi.com These methods often involve multi-step sequences where strategic functionalization of the core structure is key. The bifunctionality of this compound makes it an ideal candidate for such synthetic endeavors, offering multiple pathways to elaborate the core structure into more complex, polycyclic systems.

Role in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.orgnih.govrsc.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This compound is a promising candidate for use in MCRs, where both the carboxylic acid and the bromo-functionalized ring can participate in the reaction cascade.

The carboxylic acid moiety can act as one of the components in Ugi or Passerini-type reactions, leading to the formation of highly functionalized, peptide-like structures incorporating the indolizine core. Furthermore, the bromine atom can be utilized in transition-metal-catalyzed MCRs, where it can undergo oxidative addition to a metal center, followed by subsequent reactions with other components. This dual reactivity allows for the creation of a wide array of complex molecules with a high degree of molecular diversity from simple starting materials. The ability to introduce the indolizine scaffold along with other functionalities in a single, efficient step makes this compound a valuable tool for drug discovery and the development of new functional materials.

Applications in Optoelectronic Materials

The indolizine ring system possesses inherent electronic and photophysical properties that make it an attractive candidate for applications in optoelectronic materials. The delocalized π-electron system of the indolizine core can be readily modified through chemical synthesis to fine-tune its electronic energy levels, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strategic placement of a bromine atom and a carboxylic acid group in this compound provides the necessary handles for such modifications, enabling the development of tailored materials for various optoelectronic devices.

Organic Light-Emitting Diode (OLED) Components

Indolizine derivatives have emerged as promising materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. bohrium.com Research has demonstrated that indolizine-based compounds can function as efficient electron-transporting host materials and as blue fluorescent emitters. bohrium.com The performance of these materials is highly dependent on their molecular structure, which influences their thermal stability, morphological properties, and electronic characteristics.

This compound serves as a versatile platform for the synthesis of novel OLED materials. The carboxylic acid group can be used to attach various electron-donating or electron-withdrawing groups, thereby tuning the HOMO and LUMO energy levels to achieve desired emission colors and to improve charge injection and transport properties. The bromine atom can be utilized in cross-coupling reactions to introduce larger aromatic substituents, which can enhance the thermal stability and charge-carrier mobility of the material. The ability to systematically modify the indolizine core through these two functional groups allows for the rational design of new materials with optimized performance for OLED applications.

Table 1: Performance of an OLED Device Utilizing an Indolizine Derivative

Device TypeEfficiencyCIE Coordinates
Non-doped blue fluorescent device3.16% (External Quantum Efficiency)(0.15, 0.07)
Orange phosphorescent device23.9 cd A⁻¹ (Current Efficiency)Not Applicable
F/P-WOLED17.8 cd A⁻¹ (Current Efficiency), 10.7% (External Quantum Efficiency)Not Applicable

Data derived from research on multifunctional electron-transporting indolizine derivatives. bohrium.com

Organic Photovoltaic (OPV) Materials

The development of new organic materials for organic photovoltaic (OPV) devices is a rapidly growing area of research. The efficiency of OPV devices is critically dependent on the electronic properties of the donor and acceptor materials, as well as the morphology of the active layer. Indolizine derivatives are being explored as potential components in OPVs due to their tunable electronic structure and potential for forming well-ordered thin films. acs.orgchemrxiv.orgchemrxiv.org

The donor-acceptor (D-A) architecture is a common design principle for OPV materials. This compound can be used as a starting point to synthesize such D-A molecules. The indolizine core can act as the electron-donating component, while electron-withdrawing groups can be attached via the carboxylic acid or by replacing the bromine atom through cross-coupling reactions. This modular approach allows for the systematic tuning of the HOMO-LUMO gap to optimize the absorption of sunlight and to facilitate efficient charge separation at the donor-acceptor interface. The ability to create a diverse range of indolizine-based D-A materials from this compound makes it a valuable compound for the discovery of new, high-performance OPV materials.

Fluorescent Dyes and Pigments for Industrial and Research Use (Non-Biological)

Indolizine derivatives are known to exhibit strong fluorescence, with emission colors that can be tuned across the visible spectrum by modifying their chemical structure. researchgate.netphotonics.com This makes them highly attractive for use as fluorescent dyes and pigments in a variety of industrial and research applications, including fluorescent tags, security inks, and materials for optical data storage.

The synthesis of novel fluorescent indolizines can be readily achieved starting from this compound. The photophysical properties of the resulting dyes, such as their absorption and emission wavelengths, quantum yield, and Stokes shift, are highly dependent on the nature of the substituents on the indolizine core. researchgate.net For example, the introduction of aryl groups at the 2-position and various carbonyl functionalities at the 5-position (via replacement of the bromine) can lead to a range of fluorescent compounds with diverse properties. The carboxylic acid group can also be modified to attach the fluorophore to other molecules or surfaces. The synthetic accessibility and the ease with which the fluorescence properties can be tuned make this compound a key building block in the development of new fluorescent materials for a wide range of non-biological applications.

Table 2: Photophysical Properties of Selected 2-Aryl-5-Carbonyl Indolizine Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum YieldStokes Shift (cm⁻¹)
Derivative 1256-460485-5480.04-0.393,600-25,000
Derivative 2403-420505-528HighNot Specified

Data compiled from studies on fluorescent indolizine derivatives. researchgate.netphotonics.com

Development of Chemical Sensors and Probes (Non-Biological)

The inherent fluorescence of many indolizine derivatives makes them prime candidates for the development of chemosensors. The electron-rich nature of the indolizine ring system is sensitive to perturbations in its chemical environment, which can be transduced into a measurable optical signal.

The development of fluorescent probes for pH sensing is crucial for monitoring chemical reactions and industrial processes. Indolizine derivatives have emerged as promising candidates for such applications due to the pH-dependent nature of their fluorescence, which is often governed by intramolecular charge transfer (ICT) mechanisms. nih.govnih.govresearchgate.netmdpi.com

The fluorescence of an indolizine core can be significantly influenced by the protonation state of its substituents. nih.gov In the case of this compound, the carboxylic acid group at the 2-position can exist in its protonated (-COOH) or deprotonated (-COO⁻) form depending on the pH of the surrounding medium. The deprotonation of the carboxylic acid can alter the electron density of the indolizine ring system, leading to a shift in the emission wavelength and intensity. nih.gov For instance, in related indolizine systems, the deprotonation of a carboxylic acid group has been observed to cause a red-shift in the emission spectrum. nih.gov Conversely, protonation of a pH-responsive group can lead to a blue-shift and an enhancement of fluorescence intensity. nih.govresearchgate.net

The presence of the bromine atom at the 5-position can also influence the photophysical properties of the molecule. Halogen substituents are known to affect the fluorescence quantum yield and lifetime through the heavy-atom effect, which can be a factor in the design of sensitive probes. While specific experimental data for this compound as a pH probe in non-biological settings is not extensively documented, the principles of ICT and the pH-responsive nature of the carboxylic acid group provide a strong foundation for its potential in this area. nih.govuclm.es

Table 1: Predicted pH-Dependent Photophysical Properties of Indolizine-Based Probes

pH ConditionDominant SpeciesExpected ICT StatePredicted Emission Change
Acidic-COOH (protonated)ModulatedPotential for blue-shift and increased intensity
Neutral/Basic-COO⁻ (deprotonated)EnhancedPotential for red-shift and decreased intensity

Fluorescence-based sensors offer a highly sensitive method for the detection of volatile organic compounds (VOCs). researchgate.netmdpi.comnih.gov The principle often involves the interaction of the analyte with a sensory material, leading to a change in the fluorescence signal. Indolizine derivatives have been incorporated into sensor designs for this purpose. researchgate.netmdpi.com

One approach involves the use of host-guest chemistry, where a fluorescent indolizine derivative is coupled with a receptor molecule, such as a cyclodextrin. researchgate.netmdpi.com The resulting complex can encapsulate VOCs, leading to a change in the microenvironment of the fluorophore and a corresponding change in its emission. researchgate.net While direct application of this compound for VOC detection has not been detailed, its fluorescent properties suggest it could serve as a signaling component in such sensor assemblies. The carboxylic acid group could also be used for covalent attachment to a solid support or a larger receptor structure.

The sensitivity and selectivity of such sensors are critical parameters. The specific interactions between the analyte and the indolizine-based sensor would determine the sensor's response to different VOCs. The bromo-substituent could potentially engage in halogen bonding interactions with certain analytes, contributing to the selectivity of the sensor.

Table 2: Potential of this compound in VOC Sensing

Sensor ComponentFunctionPotential Advantage
Indolizine CoreFluorescent signaling unitHigh sensitivity to environmental changes
Carboxylic Acid GroupAnchor for immobilization/functionalizationCovalent attachment to sensor platforms
Bromo SubstituentInteraction sitePotential for selective halogen bonding with analytes

Ligand Design in Coordination Chemistry and Catalysis (Non-Biological)

The field of coordination chemistry and catalysis relies on the design of ligands that can effectively bind to metal centers and modulate their reactivity. nih.govnih.govsciensage.info Nitrogen-containing heterocyclic compounds are a cornerstone of ligand design. The indolizine nucleus, with its nitrogen atom, and the presence of a carboxylic acid group in this compound make it a promising candidate as a bidentate ligand for a variety of transition metals. growingscience.com

The nitrogen atom of the indolizine ring and the oxygen atom of the carboxylate group can coordinate to a metal center, forming a stable chelate ring. The electronic properties of the resulting metal complex can be tuned by the substituents on the indolizine ring. The electron-withdrawing nature of the bromine atom at the 5-position can influence the electron density at the metal center, thereby affecting the catalytic activity of the complex. growingscience.com

Table 3: Potential Coordination Modes and Catalytic Applications

Metal CenterPotential CoordinationPossible Catalytic Application
Palladium (Pd)N, O-bidentateCross-coupling reactions (e.g., Suzuki, Heck)
Ruthenium (Ru)N, O-bidentateOxidation, Metathesis
Copper (Cu)N, O-bidentateC-N coupling reactions, Oxidation
Rhodium (Rh)N, O-bidentateHydroformylation, Hydrogenation

Supramolecular Chemistry and Self-Assembly Processes (Non-Biological)

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. rsc.orgnih.gov this compound is an excellent candidate for the construction of supramolecular assemblies due to the presence of functional groups capable of forming both hydrogen and halogen bonds. rsc.orgnih.gov

The carboxylic acid moiety is a classic functional group for the formation of robust hydrogen-bonded synthons, such as the carboxylic acid dimer. nih.gov This can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.

Furthermore, the bromine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms. rsc.orgnih.govnih.gov The directionality and strength of halogen bonds are increasingly being exploited in crystal engineering to control the packing of molecules in the solid state and to design materials with specific properties. rsc.org The interplay between hydrogen and halogen bonding in this compound could lead to the formation of novel and predictable supramolecular architectures. rsc.orgnih.gov

Table 4: Non-Covalent Interactions and Potential Supramolecular Architectures

Interaction TypeFunctional Group InvolvedPotential Supramolecular Motif
Hydrogen BondingCarboxylic acid (-COOH)Dimers, Chains, Sheets
Halogen BondingBromo (-Br)Chains, Layers (interacting with N or O atoms)
π-π StackingIndolizine ringColumnar or herringbone packing

Future Research Directions and Challenges

Development of Novel and Highly Efficient Synthetic Methodologies

A primary challenge in the widespread application of 5-Bromo-indolizine-2-carboxylic acid and its derivatives is the development of efficient and scalable synthetic routes. Current methods for constructing the functionalized indolizine (B1195054) skeleton can be multi-step and may lack the desired atom economy or regioselectivity. acs.orgchim.it Classical approaches such as the Tschitschibabin reaction or 1,3-dipolar cycloadditions often require specific precursors that may not be readily available. chim.itjbclinpharm.org

Future research should focus on pioneering more direct and convergent synthetic strategies. Key areas for exploration include:

Novel Cyclization Strategies: The discovery of new catalytic systems, potentially involving copper or gold, could enable novel annulation or cycloisomerization reactions from simpler, readily available starting materials like substituted pyridines and pyrroles. acs.orgrsc.org

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of indolizine intermediates could offer improved reaction control, enhanced safety, and greater scalability compared to traditional batch processing.

Overcoming these synthetic hurdles is critical for making this compound and its analogues more accessible to the broader scientific community, thereby accelerating research into their applications.

Exploration of Undiscovered Reactivity Patterns

While the general reactivity of the indolizine nucleus is understood, with electrophilic attack typically favored at the C1 and C3 positions of the five-membered ring, the specific influence of the substituents in this compound remains largely unexplored. jbclinpharm.orgjbclinpharm.org The interplay between the electron-withdrawing carboxylic acid at C2 and the bromo group at C5 could lead to unique and unforeseen reactivity.

Future investigations should systematically map the reactivity of this specific scaffold:

Metal-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for a variety of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). chim.itrsc.org Exploring these transformations would enable the synthesis of a vast library of C5-functionalized derivatives with diverse electronic and steric properties.

Regioselectivity of Further Substitution: A detailed study is needed to determine how the existing bromo and carboxyl groups direct further electrophilic or nucleophilic substitution on the indolizine ring. This knowledge is fundamental for the rational design of more complex, poly-functionalized indolizine structures.

Cycloaddition Reactions: The indolizine core can participate in [8π+2π] cycloaddition reactions. nih.gov Research is needed to understand how the electronic nature of the substituted ring in this compound affects its viability and selectivity in such pericyclic reactions.

Derivatization of the Carboxylic Acid: While the conversion of the carboxylic acid to amides has been demonstrated for other indolizines, a broader exploration of its transformation into esters, ketones, and other functional groups is warranted to expand the synthetic utility of the parent compound. researchgate.net

Integration into Advanced Functional Materials with Tunable Properties

Indolizine and its expanded analogues, such as indoloindolizines, have emerged as a promising class of organic materials for optoelectronic applications due to their inherent fluorescence and tunable electronic properties. chemrxiv.orgchemrxiv.org The this compound scaffold is an excellent candidate for a building block in the creation of advanced functional materials.

Key research directions in this area include:

Organic Semiconductors: By leveraging cross-coupling reactions at the C5 position, it is possible to synthesize π-conjugated oligomers and polymers. These materials could be investigated for their charge transport properties in applications like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). chemrxiv.orgchemrxiv.org The ability to tune the HOMO-LUMO gap through chemical modification is a significant advantage of this system. acs.org

Fluorescent Probes and Sensors: The intrinsic fluorescence of the indolizine core can be modulated by the introduction of different functional groups. chim.it The carboxylic acid moiety provides a convenient point for conjugation to biomolecules or for anchoring to surfaces, enabling the development of targeted fluorescent labels or chemical sensors.

Dye-Sensitized Solar Cells (DSSCs): Indolizine derivatives have been explored as organic sensitizers in DSSCs. chim.itrsc.org The this compound can be systematically modified to optimize its absorption spectrum and energy level alignment for efficient electron injection in solar cell applications.

The challenge lies in establishing clear structure-property relationships to guide the design and synthesis of materials with specific, tailored functionalities.

Computational Design and Predictive Modeling for Targeted Material Science Properties

Computational chemistry provides a powerful tool for accelerating the discovery and design of new materials. By modeling the properties of this compound and its derivatives in silico, researchers can prioritize synthetic targets and gain deeper insight into experimental observations.

Future research should leverage computational modeling in the following ways:

Predicting Electronic and Optical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict the HOMO-LUMO energy levels, absorption and emission spectra, and other key electronic properties of novel derivatives. This predictive capability is crucial for designing materials for specific optoelectronic applications. chemrxiv.org

Modeling Intermolecular Interactions: Understanding how molecules pack in the solid state is critical for predicting the performance of organic electronic materials. Computational tools, including Hirshfeld surface analysis, can model intermolecular interactions (e.g., π-π stacking, hydrogen bonding) and predict crystal packing, which influences properties like charge mobility. semanticscholar.org

Guiding Synthetic Strategy: Molecular docking studies, while often used in drug design, can also be adapted to model interactions with surfaces or within supramolecular assemblies. d-nb.infonih.gov Computational analysis of reaction mechanisms can help in optimizing synthetic conditions and predicting the regioselectivity of unexplored reactions.

The primary challenge is to develop and validate computational models that can accurately predict not just the properties of single molecules, but also the bulk properties of the resulting materials, thereby bridging the gap between molecular design and device performance.

Q & A

Q. How can researchers mitigate decomposition of this compound under acidic/basic conditions?

  • Mitigation :
  • Store the compound in inert atmospheres (N₂/Ar) at –20°C.
  • Avoid prolonged exposure to strong acids/bases; use buffered solutions (pH 6–8) during biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.